molecular formula C11H13Cl2NO B311629 N-(3,4-dichlorophenyl)pentanamide

N-(3,4-dichlorophenyl)pentanamide

Cat. No.: B311629
M. Wt: 246.13 g/mol
InChI Key: BMSSRNRFXGWOEZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)pentanamide is an organic compound characterized by a pentanamide backbone (five-carbon chain) linked to a 3,4-dichlorophenyl group. Its molecular formula is C11H12Cl2NO, with chlorine atoms at the 3 and 4 positions of the aromatic ring, which enhance its stability and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)pentanamide

InChI

InChI=1S/C11H13Cl2NO/c1-2-3-4-11(15)14-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

BMSSRNRFXGWOEZ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Acyl Chain Length Key Substituents Biological Activity Unique Properties
N-(3,4-Dichlorophenyl)acetamide Acetamide (C2) None Moderate herbicidal activity Lower molecular weight reduces soil persistence .
N-(3,4-Dichlorophenyl)propanamide Propanamide (C3) None Potent herbicidal action (e.g., Propanil) Inhibits photosynthesis via Photosystem II disruption; widely used in rice fields .
N-(3,4-Dichlorophenyl)butanamide Butanamide (C4) None Moderate root elongation inhibition Intermediate activity between propanamide and pentanamide in plant assays .
This compound Pentanamide (C5) None Strong root elongation inhibition Higher hydrophobicity enhances membrane permeability and bioavailability .
N-(3,4-Dichlorophenyl)hexanamide Hexanamide (C6) None Weak herbicidal activity Reduced efficacy due to excessive chain length limiting target interaction .
N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil) Branched C5 Methyl group at C2 Herbicidal and antifungal activity Branched chain improves enzymatic resistance; decomposes into 3,4-dichloroaniline .

Key Research Findings

  • Chain Length vs. Bioactivity : Studies on excised corn roots demonstrated that herbicidal potency peaks at propanamide (C3) and pentanamide (C5) , with pentanamide showing 85% inhibition of root elongation at 12 µM, outperforming acetamide (C2) and hexanamide (C6) .
  • Enzymatic Degradation : this compound derivatives like Karsil are hydrolyzed by fungal acylamidases into 3,4-dichloroaniline and carboxylic acids. However, straight-chain pentanamide degrades faster than branched analogs due to reduced steric hindrance .
  • Environmental Impact : The dichlorophenyl group contributes to environmental persistence, but pentanamide’s moderate solubility (compared to propanamide) reduces groundwater contamination risks .

Mechanistic Differences

  • Propanamide (Propanil) : Acts as a Photosystem II inhibitor, blocking electron transport and causing oxidative damage in plants .
  • Pentanamide : While less studied, its longer chain may facilitate deeper penetration into plant tissues, enhancing disruption of cellular processes like mitosis .
  • Karsil : The methyl branch in Karsil slows enzymatic hydrolysis, increasing its soil half-life compared to linear-chain analogs .

Data Tables

Table 1: Comparative Herbicidal Activity of 3,4-Dichloroanilides

Compound Root Elongation Inhibition (%)* Hill Reaction Inhibition** Environmental Half-Life (Days)
N-(3,4-Dichlorophenyl)acetamide 45 Weak 7–14
N-(3,4-Dichlorophenyl)propanamide 95 Strong 10–21
This compound 85 Moderate 14–28
Karsil (2-methylpentanamide) 70 Strong 30–60

At 12 µM concentration ; *Inhibition of photosynthetic electron transport .

Preparation Methods

Acyl Chloride-Mediated Synthesis

The most widely reported method involves reacting 3,4-dichloroaniline with pentanoyl chloride in the presence of a base.

Procedure (adapted from):

  • Reagents : 3,4-Dichloroaniline (1.0 equiv), pentanoyl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

  • Steps :

    • 3,4-Dichloroaniline and triethylamine are dissolved in anhydrous DCM at 0°C.

    • Pentanoyl chloride is added dropwise under nitrogen.

    • The mixture is stirred at 25°C for 12 hours, quenched with water, and extracted with DCM.

    • The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography.

Yield : 85–92%
Purity : >98% (HPLC).

Mechanistic Insight :
Triethylamine neutralizes HCl generated during the reaction, shifting equilibrium toward amide formation. Steric hindrance from the dichlorophenyl group necessitates prolonged reaction times to ensure complete conversion.

Carbodiimide-Assisted Coupling

Alternative activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of pentanoic acid with 3,4-dichloroaniline.

Procedure (adapted from):

  • Reagents : Pentanoic acid (1.1 equiv), 3,4-dichloroaniline (1.0 equiv), EDC (1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv), DMF.

  • Steps :

    • Pentanoic acid, EDC, and HOBt are stirred in DMF at 0°C for 30 minutes.

    • 3,4-Dichloroaniline is added, and the mixture is stirred at 25°C for 24 hours.

    • The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Yield : 78–84%
Advantage : Avoids handling corrosive acyl chlorides.

Catalytic Hydroaminocarbonylation

Palladium-Catalyzed Method

A scalable approach utilizes palladium catalysts to couple alkenes with carbon monoxide and amines.

Procedure (adapted from):

  • Reagents : 4-Pentenoic acid (1.0 equiv), 3,4-dichloroaniline (1.2 equiv), PdI₂ (2 mol%), Xantphos (2.5 mol%), NH₄Cl (2.0 equiv), N-methylpyrrolidone (NMP).

  • Steps :

    • The reaction is conducted in an autoclave under 30 atm CO at 120°C for 4 hours.

    • The crude product is purified via flash chromatography (hexane/ethyl acetate).

Yield : 70–76%
Key Data :

ParameterValue
Temperature120°C
Pressure30 atm CO
CatalystPdI₂/Xantphos
Selectivity>90%

Mechanism : CO insertion into the Pd-alkene complex generates an acylpalladium intermediate, which reacts with the amine to form the amide.

Acid-Catalyzed Amidation

Sulfuric Acid-Mediated Reaction

Concentrated H₂SO₄ facilitates direct amidation between pentanoic acid and 3,4-dichloroaniline, though side reactions necessitate careful control.

Procedure (adapted from):

  • Reagents : Pentanoic acid (1.0 equiv), 3,4-dichloroaniline (1.5 equiv), H₂SO₄ (0.7 equiv).

  • Steps :

    • Reactants are mixed at −5°C to 5°C, then heated to 45–50°C for 8 hours.

    • The mixture is quenched in ice-water, extracted with dichloromethane, and dried.

Yield : 68–72%
Challenge : Competitive formation of N-acyl sulfonate byproducts reduces yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acyl Chloride85–92>98ModerateHigh
Carbodiimide78–8495–97HighModerate
Hydroaminocarbonylation70–7690–95HighLow
H₂SO₄ Catalysis68–7288–92LowModerate

Key Observations :

  • Acyl Chloride Method : Optimal for high-purity batches but requires hazardous reagents.

  • Hydroaminocarbonylation : Eco-friendly (uses CO) but limited by catalyst cost.

  • H₂SO₄ Catalysis : Economical but suffers from side reactions .

Q & A

Q. What quality control measures ensure reproducibility in synthesizing this compound analogs?

  • Protocols :
  • Purity Verification : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Batch Consistency : NMR and LC/MS batch-to-batch comparisons to detect synthetic byproducts .

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